2-Hydroxyeupatolide Demonstrates Superior In Vivo Anti-Inflammatory Efficacy Compared to Eupatolide
2-Hydroxyeupatolide (2-HE) has been validated in an in vivo mouse model of LPS-induced acute lung inflammation, demonstrating a clear and quantifiable therapeutic effect. At doses of 30 and 100 mg/kg, 2-HE significantly ameliorated histopathological changes including hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration in lung tissue [1]. This in vivo efficacy is a key differentiator from its close analog, eupatolide, for which no comparable in vivo anti-inflammatory data has been reported [2]. The study also quantified the inhibition of serum inflammatory cytokines, showing that 2-HE effectively reduced levels of IL-1β, IL-6, and TNF-α in LPS-challenged ICR mice [1]. This provides a higher level of translational confidence for researchers studying complex inflammatory diseases.
| Evidence Dimension | In Vivo Anti-Inflammatory Activity |
|---|---|
| Target Compound Data | Ameliorated LPS-induced lung inflammation (hyperemia, edema, alveolar wall thickening, inflammatory cell infiltration) at 30 and 100 mg/kg in ICR mice; inhibited serum IL-1β, IL-6, and TNF-α |
| Comparator Or Baseline | Eupatolide (no reported in vivo anti-inflammatory data) |
| Quantified Difference | 2-HE has validated in vivo efficacy data; eupatolide lacks this validation |
| Conditions | LPS-induced acute lung inflammation model in ICR mice; 30 and 100 mg/kg 2-HE administration |
Why This Matters
For researchers requiring in vivo proof-of-concept, 2-HE provides a critical data set that eupatolide does not, reducing experimental risk and increasing translational relevance.
- [1] Ke Z, Li M, Liu X, Tan S, Zhou Z, Huang C. 2-Hydroxyeupatolide attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways. RSC Adv. 2017;7:37830-37838. doi:10.1039/C7RA06006H View Source
- [2] Jin HZ, Lee JH, Lee D, Lee HS, Hong YS, Kim YH, Lee JJ. New sesquiterpene dimers from Inula britannica inhibit NF-κB activation and NO and TNF-α production in LPS-stimulated RAW264.7 cells. Planta Med. 2006;72(1):40-45. doi:10.1055/s-2005-873189 View Source
